molecular formula C22H22ClN3OS B2791942 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cinnamamide hydrochloride CAS No. 1185245-47-9

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cinnamamide hydrochloride

Cat. No.: B2791942
CAS No.: 1185245-47-9
M. Wt: 411.95
InChI Key: YHXLBLKYHFQLJA-CALJPSDSSA-N
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Description

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cinnamamide hydrochloride is a useful research compound. Its molecular formula is C22H22ClN3OS and its molecular weight is 411.95. The purity is usually 95%.
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Biological Activity

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cinnamamide hydrochloride is a complex organic compound with significant potential in pharmaceutical research. Its unique molecular structure incorporates various heterocyclic components that contribute to its biological activity and potential applications in drug development. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Molecular Structure and Properties

The compound's molecular formula is C₁₅H₁₈ClN₃S, with a molecular weight of 307.84 g/mol. The structural complexity arises from the presence of a thiazolo-pyridine ring system fused with a benzyl group and a cinnamamide moiety.

Key Structural Features

FeatureDescription
Molecular FormulaC₁₅H₁₈ClN₃S
Molecular Weight307.84 g/mol
Chemical StructureContains thiazolo[5,4-c]pyridine and cinnamamide moieties

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific biological targets such as enzymes or receptors involved in disease pathways. Compounds with similar structures have exhibited inhibitory effects on pathways related to cancer and metabolic disorders .

Pharmacological Studies

  • Antimicrobial Activity : Research has shown that derivatives of benzyl cinnamamide exhibit significant antimicrobial properties. In particular, N-benzyl cinnamamide has been identified as an effective anti-biofilm agent against Vibrio harveyi, demonstrating a minimum inhibitory concentration (MIC) significantly lower than other tested compounds .
  • Neuroleptic Activity : Studies on related compounds suggest potential neuroleptic effects, where modifications to the benzamide structure enhance activity against psychotic disorders. For instance, certain benzamide derivatives have shown increased potency compared to traditional neuroleptics like haloperidol .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of N-benzyl cinnamamide against Vibrio harveyi. The results indicated that at concentrations ranging from 0.625 to 10 mg/mL, the compound significantly inhibited bacterial growth and biofilm formation. The MIC values were found to be 1 mg/mL for V. harveyi strains 1114 and BAA 1116 .

Case Study 2: Neuroleptic Properties
In another study focused on benzamide derivatives, compounds similar to this compound were tested for their ability to inhibit apomorphine-induced stereotyped behavior in rats. Results indicated that modifications to the structure could enhance antipsychotic efficacy while reducing side effects associated with traditional treatments .

Table 1: Summary of Biological Activities

Activity TypeCompoundTarget Organism/ConditionMIC (mg/mL)
AntimicrobialN-benzyl cinnamamideVibrio harveyi1
NeurolepticBenzamide derivativesPsychotic behavior in ratsVaries

Table 2: Comparative Efficacy of Related Compounds

CompoundActivity Level (Relative)Reference
N-benzyl cinnamamideHigh
HaloperidolModerate
MetoclopramideLow

Properties

IUPAC Name

(E)-N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-phenylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS.ClH/c26-21(12-11-17-7-3-1-4-8-17)24-22-23-19-13-14-25(16-20(19)27-22)15-18-9-5-2-6-10-18;/h1-12H,13-16H2,(H,23,24,26);1H/b12-11+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXLBLKYHFQLJA-CALJPSDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C=CC3=CC=CC=C3)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1N=C(S2)NC(=O)/C=C/C3=CC=CC=C3)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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